

Non-Human Expression of the Blood Group H Disaccharide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B102083*

[Get Quote](#)

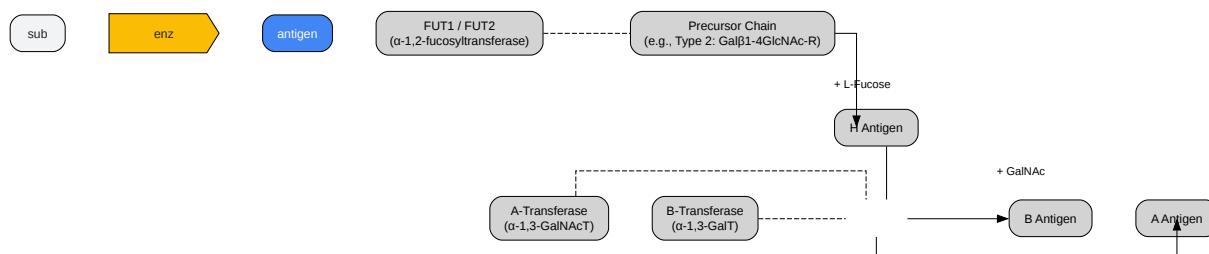
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-human expression of the **blood group H disaccharide**, a critical carbohydrate structure in glycobiology. We will cover its biosynthesis, distribution across various species, functional significance, and the detailed experimental protocols used for its study. This document is intended to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to the H Disaccharide

The **blood group H disaccharide**, chemically defined as L-fucopyranosyl- α (1-2)-D-galactopyranose (Fuca1-2Gal), is a fundamental oligosaccharide.^{[1][2]} In humans, it serves as the direct precursor for the A and B antigens of the ABO blood group system.^{[3][4][5]} The synthesis of this structure is catalyzed by α -1,2-fucosyltransferases, which add an L-fucose molecule to a terminal galactose residue on a precursor oligosaccharide chain.^{[1][2]}

Two main enzymes are responsible for H antigen synthesis:


- Galactoside 2-alpha-L-fucosyltransferase 1 (FUT1): Encoded by the FUT1 (or H) gene, this enzyme is primarily active in cells of mesodermal origin, such as hematopoietic cells and vascular endothelium, leading to H antigen expression on red blood cells.^{[6][7][8]}
- Galactoside 2-alpha-L-fucosyltransferase 2 (FUT2): Encoded by the FUT2 (or Se) gene, this enzyme is active in epithelial cells of endodermal origin, resulting in the production of a

soluble form of the H antigen found in bodily secretions.[1][6][7]

While humans and great apes are notable for expressing ABH antigens on their erythrocytes, most other non-human mammals express these antigens primarily in their tissues and secretions, making the study of their tissue-specific expression crucial for comparative biology and translational medicine.[6][9][10]

Biosynthesis of the H Disaccharide

The formation of the H disaccharide is the final step in creating the H antigen. This process involves the transfer of an L-fucose residue from a donor substrate, GDP-L-fucose, to an acceptor, which is a terminal galactose residue on a glycoprotein or glycolipid.[1][7] The precursor chains can be of different types, with Type 1 ($\text{Gal}\beta 1\text{-}3\text{GlcNAc}$) and Type 2 ($\text{Gal}\beta 1\text{-}4\text{GlcNAc}$) being the most common in mammals.[3][8] The FUT1 enzyme preferentially acts on Type 2 chains, typical of erythrocytes, while FUT2 can act on Type 1 chains, which are more common in secretions.[7][8] The H antigen can then be further modified by A- or B-glycosyltransferases to form the A or B antigens, respectively. In individuals with blood type O, the H antigen remains unmodified.[1][4]

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of the H, A, and B blood group antigens.

Non-Human Expression and Distribution

The expression patterns of the H disaccharide are highly variable across the animal kingdom. The duplication event that gave rise to the FUT1 and FUT2 genes is believed to have occurred before the radiation of mammals, leading to conserved but distinct functions.[\[6\]](#)

Primate Expression

Studies on New World Monkeys (NWM) have provided valuable insights into the tissue-specific expression of ABH antigens. Unlike humans, where red blood cell expression is paramount, these primates show widespread tissue expression, regulated by enzymes analogous to human FUT1 and FUT2.[\[6\]](#)[\[9\]](#) Organs of endodermal origin, particularly those with secretory functions, show expression patterns suggesting control by a FUT2-like enzyme, whereas mesodermal organs appear to be regulated by a FUT1-like enzyme.[\[6\]](#)[\[9\]](#)

Table 1: H Antigen Expression in Tissues of Select New World Monkey Species

Organ System	Tissue	Aotus infulatus	Callithrix jacchus	Sapajus apella	Saimiri sciureus
Digestive	Gastric Mucosa	+	+	+	++
	Liver (Hepatic Ducts)	-	+	-	+
Urogenital	Kidney (Loop of Henle)	-	+	+	+
	Bladder Epithelium	-	-	+	++
	Prostate	-	+	-	+
	Vaginal Epithelium	-	-	+	++
Hematopoietic	Spleen (White Pulp)	-	-	-	+

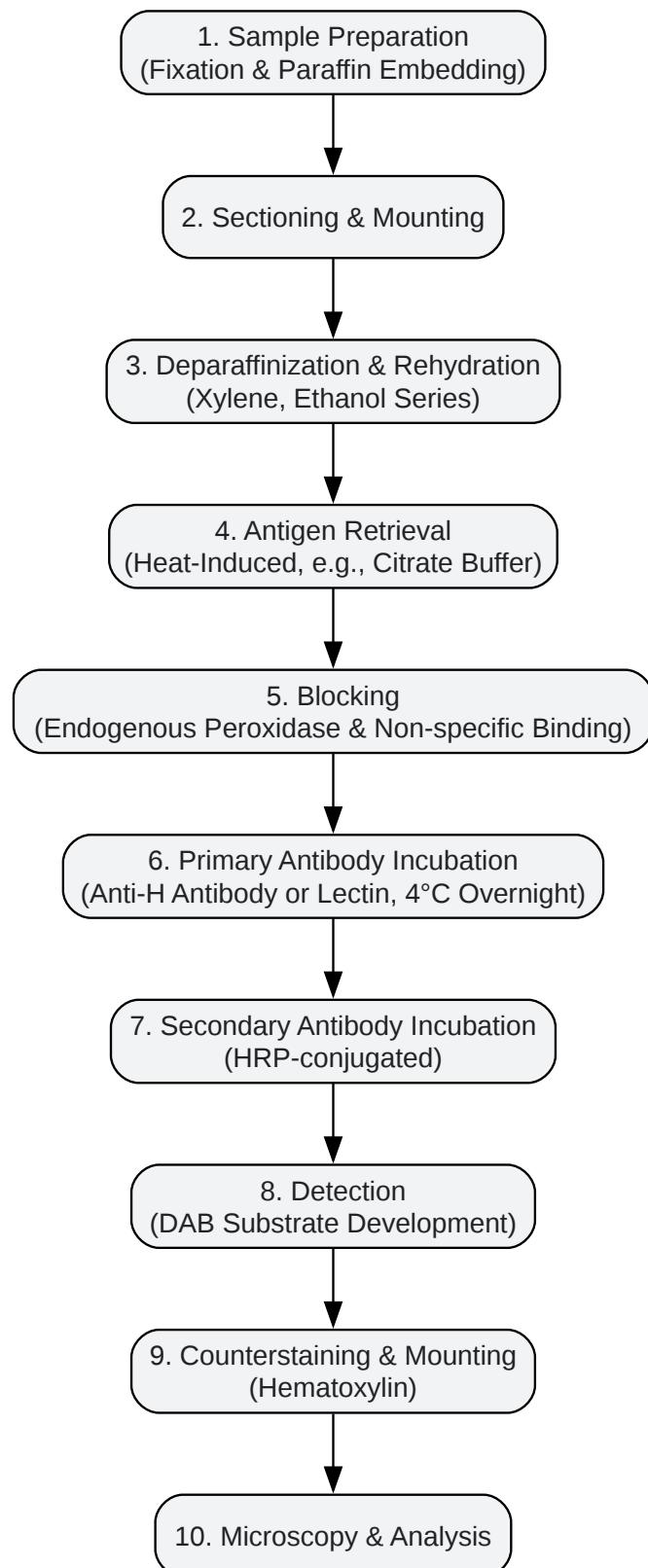
Data synthesized from immunohistochemistry findings in Aguiar et al., 2020.[6][9] Key: (++) Strong Expression; (+) Positive Expression; (-) No Expression Detected.

Other Mammals

- Swine (Pigs): The H disaccharide is expressed in pigs, and polymorphisms in the FUT1 gene have been linked to susceptibility and resistance to colonization by F18 fimbriated *Escherichia coli*, indicating its role as a pathogen receptor in the porcine gut.[11]
- Rodents (Mice): Mouse models have been instrumental in studying the function of fucosyltransferases. Mice possess an ortholog to the human FUT1 gene, allowing for genetic studies on the regulation and function of H antigen expression.[11]

Bacteria and Viruses

Certain microorganisms can synthesize or utilize the H disaccharide.


- Bacteria: Some bacterial species, such as *E. coli* O126, possess their own α -1,2-fucosyltransferases (e.g., WbgL) to synthesize H-like antigens as part of their O-antigen structure.[12] Others, like *Helicobacter pylori*, have evolved adhesins that specifically bind to H antigens on the gastric epithelium of their hosts to facilitate colonization.[3][13]
- Viruses: Enveloped viruses do not synthesize their own glycans but acquire them from the host cell during the budding process.[14] Therefore, a virus produced in a host cell expressing the H disaccharide will display this antigen on its surface, making it a potential target for the host immune system and a factor in viral tropism.[15][16]

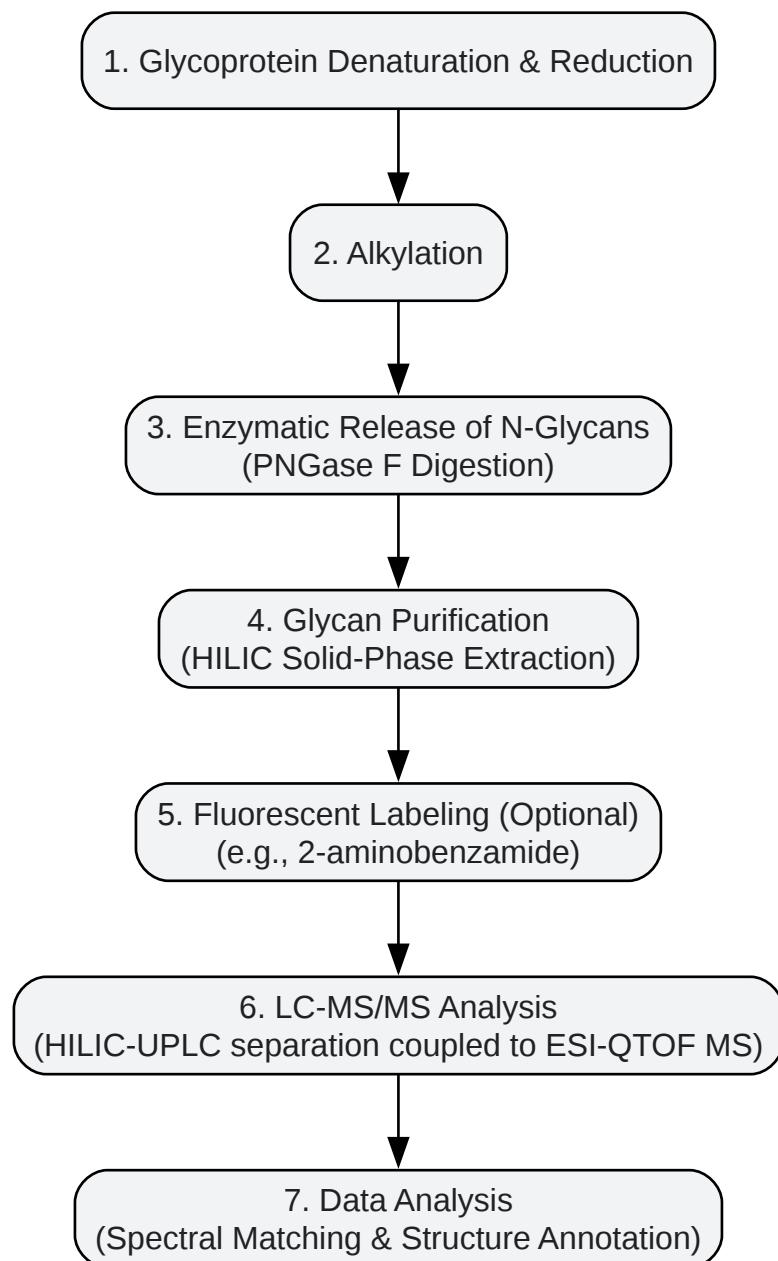
Experimental Protocols

The study of the H disaccharide relies on a combination of immunological, biochemical, and biophysical techniques. Here, we detail the core methodologies.

Immunohistochemistry (IHC) for H Disaccharide Localization

IHC is used to visualize the distribution of the H antigen within tissue sections.

[Click to download full resolution via product page](#)


Caption: Standard workflow for immunohistochemical detection of H antigen.

Detailed Protocol:

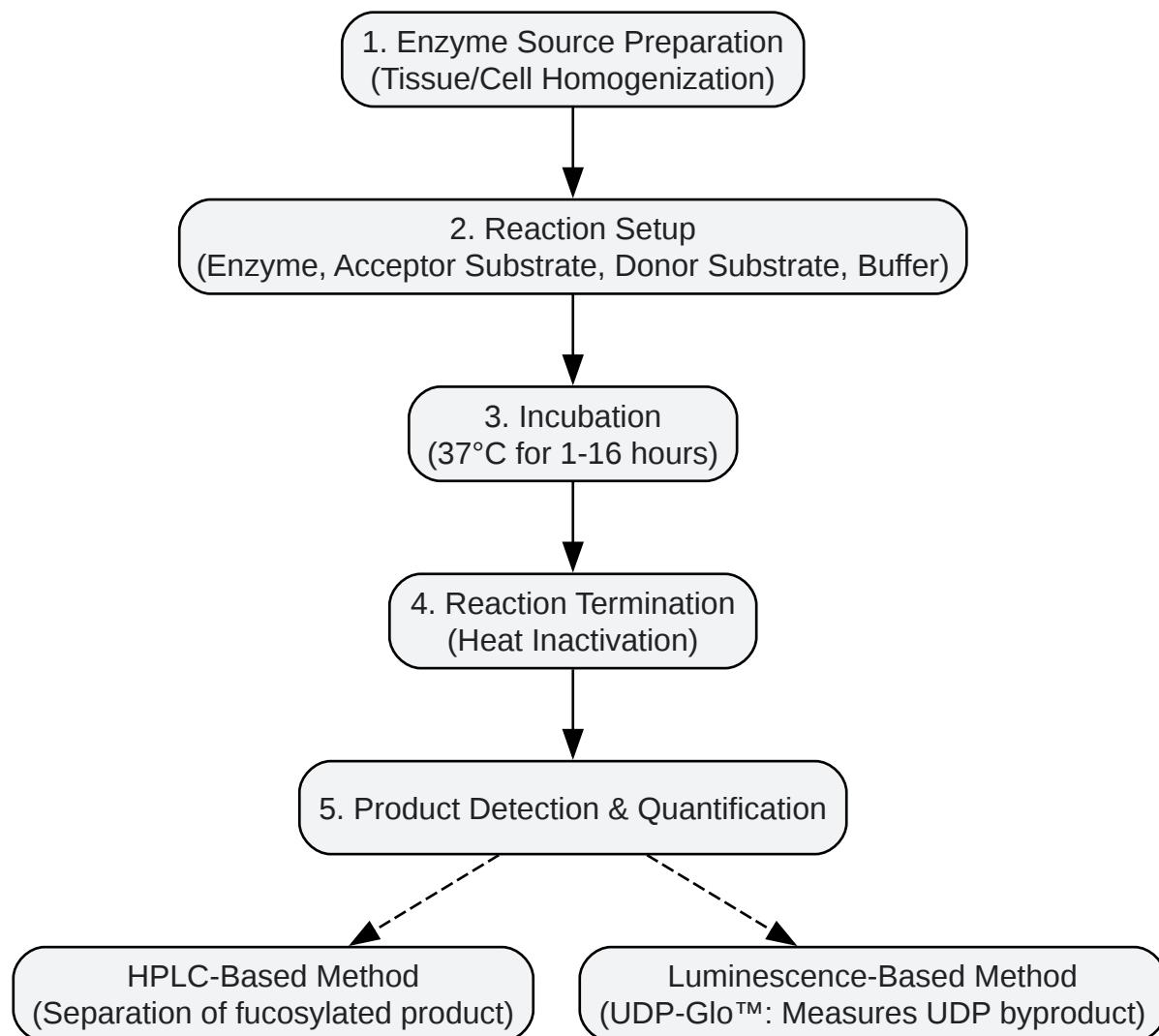
- **Tissue Fixation and Embedding:** Fix fresh tissue samples (<5mm thick) in 10% neutral buffered formalin for 24 hours. Dehydrate through a graded series of ethanol (70% to 100%), clear with xylene, and embed in paraffin wax.[17][18]
- **Sectioning and Deparaffinization:** Cut 4-5 μ m thick sections and mount on charged slides. Deparaffinize sections by immersing in xylene (2x, 5 min each), followed by rehydration through a descending ethanol series (100%, 95%, 70%) to water.[19]
- **Antigen Retrieval:** To unmask the antigen, perform heat-induced epitope retrieval. Immerse slides in a 10 mM sodium citrate buffer (pH 6.0) and heat at 95-100°C for 20 minutes. Allow slides to cool to room temperature.[17]
- **Blocking:** Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[20] Block non-specific protein binding by incubating with 5% normal goat serum or 1% BSA in PBS for 1 hour.[20]
- **Primary Antibody Incubation:** Incubate sections with a primary antibody specific for the H antigen (e.g., monoclonal anti-H antibody) or a specific lectin (e.g., Ulex europaeus agglutinin I, UEA I) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.[21]
- **Secondary Antibody and Detection:** After washing with PBS, incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20] Visualize the signal by adding a chromogenic substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[17]
- **Counterstaining and Mounting:** Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium.[19]

Mass Spectrometry (MS) for Glycan Structural Analysis

MS is the definitive method for confirming the structure of the H disaccharide and quantifying its abundance on glycoproteins.

[Click to download full resolution via product page](#)

Caption: Workflow for N-glycan analysis by mass spectrometry.


Detailed Protocol:

- Sample Preparation: Denature the purified glycoprotein sample (e.g., 20-500 µg) with SDS at 65°C. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent reformation.[\[22\]](#)[\[23\]](#)

- Glycan Release: Release N-linked glycans by overnight incubation with Peptide-N-Glycosidase F (PNGase F) at 37°C.[22][23]
- Purification: Separate the released glycans from the protein digest using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[22]
- Labeling (for UPLC-fluorescence detection): Label the reducing end of the glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), by incubating at 65°C for 2 hours. Remove excess label using HILIC-SPE.[22]
- Mass Spectrometry Analysis: Analyze the purified glycans using an LC-MS system, such as a UPLC coupled to an electrospray ionization quadrupole time-of-flight mass spectrometer (ESI-QTOF-MS).[22][24]
 - Chromatography: Separate labeled glycans on a HILIC column.
 - MS Conditions: Acquire spectra in positive ion mode. Perform data-dependent acquisition to trigger MS/MS fragmentation of detected glycan ions.[22]
- Data Analysis: Identify glycan compositions based on their accurate mass. The presence of a fucosylated galactose can be confirmed by characteristic fragment ions (e.g., loss of fucose) in the MS/MS spectra. Use glycomics software tools for annotation.[22][24][25]

Fucosyltransferase (FUT) Activity Assay

Enzyme assays are essential for quantifying the activity of FUT1 and FUT2 in cell or tissue lysates.

[Click to download full resolution via product page](#)

Caption: General workflows for measuring α -1,2-fucosyltransferase activity.

Detailed Protocol (Luminescence-Based):

This protocol describes a high-throughput method for measuring glycosyltransferase activity by detecting the UDP product.[\[26\]](#)[\[27\]](#)

- Enzyme Preparation: Prepare cell or tissue homogenates by solubilizing in a buffered solution (e.g., 20 mM HEPES, pH 7.2). Centrifuge to clear the lysate and use the supernatant containing the enzyme.[\[28\]](#)
- Glycosyltransferase Reaction:

- In a multiwell plate, set up the reaction mixture (e.g., 5-20 μ L total volume).
- The mixture should contain: the enzyme source (10-20 μ g total protein), an acceptor substrate (e.g., lactose), the donor substrate GDP-L-fucose, and an appropriate reaction buffer.
- Incubate at 37°C for a defined period (e.g., 60 minutes).
- UDP Detection:
 - Add an equal volume of UDP Detection Reagent (e.g., UDP-Glo™ Reagent). This reagent contains an enzyme that converts the UDP product to ATP, and a luciferase/luciferin pair to generate light from the newly formed ATP.[26]
 - Incubate at room temperature for 60 minutes to allow the detection reaction to complete.
- Measurement: Read the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of UDP produced, and thus to the fucosyltransferase activity. A standard curve using known UDP concentrations should be run in parallel for absolute quantification.[26]

Functional Significance and Drug Development Implications

The expression of the H disaccharide in non-human species has significant implications for disease and medicine.

- Host-Pathogen Interactions: As a cell surface glycan, the H disaccharide is a common target for pathogens. Its role as a receptor for *E. coli* in pigs and *H. pylori* in primates makes it a key target for developing anti-adhesion therapies. Such drugs could act as receptor decoys or block pathogen adhesins, offering a non-antibiotic approach to preventing infection.
- Xenotransplantation: The H disaccharide is a major xenoantigen. When organs from species like pigs are transplanted into humans, pre-existing human antibodies against related carbohydrate structures can cause hyperacute rejection. Understanding and modifying the expression of these glycans in donor animals is a critical goal in the field of xenotransplantation.

- **Virology and Vaccine Development:** The presence of host-derived glycans, including the H antigen, on viral envelopes can influence viral infectivity and immunogenicity. This knowledge is crucial for designing vaccines that elicit broadly neutralizing antibodies, some of which may target these glycan structures.

Conclusion

The **blood group H disaccharide**, while simple in structure, plays a complex and varied role across the animal kingdom. Its expression is not limited to red blood cells but is widespread in the tissues of many non-human species, where it functions in cell recognition and as a critical interface for host-pathogen interactions. A thorough understanding of its non-human expression, supported by robust experimental methodologies, is essential for advancing research in infectious disease, immunology, and translational medicine. The protocols and data presented in this guide provide a foundation for researchers to explore the multifaceted biology of this important glycan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hh blood group - Wikipedia [en.wikipedia.org]
- 2. [Table], Antigens of the Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 6. Tissue expression of antigens of ABH blood groups in species of New World Monkeys (Aotus infulatus, Callithrix jacchus, Sapajus apella and Saimiri sciureus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of antigens of ABH blood groups in species of New World Monkeys (Aotus infulatus, Callithrix jacchus, Sapajus apella and Saimiri sciureus) | PLOS One [journals.plos.org]
- 10. Blood type (non-human) - Wikipedia [en.wikipedia.org]
- 11. WikiGenes - FUT1 - fucosyltransferase 1 (galactoside 2-alpha... [wikigenes.org]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Glycans in Virus-Host Interactions: A Structural Perspective [frontiersin.org]
- 15. Human Natural Antibodies to Mammalian Carbohydrate Antigens as Unsung Heroes Protecting against Past, Present, and Future Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viruses Like Sugars: How to Assess Glycan Involvement in Viral Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. bosterbio.com [bosterbio.com]
- 19. genscript.com [genscript.com]
- 20. ptglab.com [ptglab.com]
- 21. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 22. zenodo.org [zenodo.org]
- 23. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 24. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. aspariaglycomics.com [aspariaglycomics.com]
- 26. worldwide.promega.com [worldwide.promega.com]
- 27. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 28. Enzyme assay of β 1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Non-Human Expression of the Blood Group H Disaccharide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102083#non-human-expression-of-blood-group-h-disaccharide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com